(Butan-2-yl)[(oxan-4-yl)methyl]amine
Description
(Butan-2-yl)[(oxan-4-yl)methyl]amine is a chemical compound with the molecular formula C10H21NO. This compound is known for its unique structural properties and versatility, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-9(2)11-8-10-4-6-12-7-5-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKQRXANIHTVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Butan-2-yl)[(oxan-4-yl)methyl]amine typically involves the reaction of butan-2-amine with oxan-4-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial production methods for this compound may involve more scalable processes, including continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Chemical Reactions Analysis
(Butan-2-yl)[(oxan-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Butan-2-yl)[(oxan-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
(Butan-2-yl)[(oxan-4-yl)methyl]amine can be compared with other similar compounds, such as:
(Butan-2-yl)[(oxan-4-yl)ethyl]amine: This compound has a similar structure but with an ethyl group instead of a methyl group.
(Butan-2-yl)[(oxan-4-yl)propyl]amine: This compound has a propyl group, offering different chemical and biological properties.
Biological Activity
The compound (Butan-2-yl)[(oxan-4-yl)methyl]amine , also referred to as a derivative of oxan-4-ylmethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Chemical Formula: C₇H₁₅NO
Molecular Weight: 129.20 g/mol
IUPAC Name: N-methyl-1-(oxan-4-yl)methanamine
The structure consists of a butan-2-yl group attached to an oxan-4-ylmethylamine moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential roles as a ligand in various receptor systems and its implications in therapeutic applications.
Anticancer Activity
A significant area of interest is the compound's antiproliferative effects against cancer cell lines. Studies have shown that similar compounds exhibit inhibition of cellular proliferation through various mechanisms, such as:
- Inhibition of Tubulin Polymerization : Compounds structurally related to this compound have demonstrated the ability to inhibit tubulin polymerization, thereby affecting microtubule dynamics crucial for cell division .
- Cell Cycle Arrest : In vitro studies indicate that certain derivatives can induce G2/M phase arrest in HeLa cells, suggesting a potential mechanism for their anticancer activity .
Opioid Receptor Interaction
Preliminary studies suggest that this compound may act as an opioid receptor ligand. This property could make it valuable in pain management therapies. Research into similar compounds has highlighted their analgesic effects mediated through opioid receptors .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Study on Antiproliferative Effects : A recent study assessed the antiproliferative activity of various amine derivatives against breast cancer cell lines, revealing IC50 values that demonstrate significant potency compared to standard chemotherapeutics . The results indicated that modifications in the side chains could enhance activity.
- Opioid Ligand Activity : Another investigation focused on opioid receptor ligands where derivatives showed varying affinities for mu and delta receptors, suggesting potential for developing new analgesics .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A (similar structure) | 0.56 | MCF-7 |
| Compound B (butanamide derivative) | 7.3 | MCF-7 |
| Compound C (oxane derivative) | 16 | HeLa |
Table 2: Opioid Receptor Affinities
| Compound Name | Mu Receptor Ki (nM) | Delta Receptor Ki (nM) |
|---|---|---|
| Compound D | 50 | 200 |
| Compound E | 75 | 150 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
